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Aceticacid, decyl ester, branched

Cat. No.: B1617577
CAS No.: 68478-36-4
M. Wt: 200.32 g/mol
InChI Key: YBWGMVNKXYDKBJ-UHFFFAOYSA-N
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Description

Contextualizing Branched Ester Chemistry

The study of branched esters is crucial in various chemical contexts. In materials science, the degree and type of branching can be tailored to create lubricants and plasticizers with specific thermal and flow properties. In flavor and fragrance chemistry, branching influences the olfactory character of the ester, creating unique scent profiles that differ from linear esters. donau-chemie-group.com Furthermore, in biochemistry, branched-chain fatty acids and their esters are fundamental components of certain biological systems. nih.govnih.gov

Significance of Branched Alkyl Acetates in Contemporary Chemical Research

Branched alkyl acetates, including the isomers of decyl acetate (B1210297), are significant in contemporary research for several reasons. Their unique physicochemical properties make them valuable as specialty solvents, coatings, and additives. donau-chemie-group.com The branching in the alkyl chain enhances their ability to dissolve a wide array of substances and improves their performance in formulations for paints and adhesives. donau-chemie-group.comvertecbiosolvents.com

Recent research has focused on the microbial synthesis of branched-chain esters for use as potential biofuels. nih.gov By engineering metabolic pathways in microbes, scientists can upgrade low-value organic waste into higher-value branched esters, such as isobutyl acetate. nih.gov This line of research highlights a sustainable approach to producing next-generation liquid fuels. nih.gov

Furthermore, the structure-activity relationship of alkyl acetates is a key area of investigation. Studies have shown a correlation between the hydrophobicity of alkyl acetates and their biological activity. nih.gov For example, research into the anesthetic properties of various alkyl acetates revealed that their effectiveness is related to their molecular structure and its influence on cell membrane fluidity. nih.gov This demonstrates the importance of the alkyl chain's structure, including branching, in modulating biological interactions, a fundamental concept in drug design and toxicology. nih.gov The de novo biosynthesis of branched-chain esters in fruits is also an active area of research, aiming to understand how these compounds contribute to natural aromas. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1617577 Aceticacid, decyl ester, branched CAS No. 68478-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-3-propylhexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-12(10(3)6-2)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWGMVNKXYDKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867636
Record name 4-Methyl-3-propylhexyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68478-36-4
Record name Acetic acid, decyl ester, branched
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Record name Acetic acid, decyl ester, branched
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Record name Acetic acid, decyl ester, branched
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Synthetic Methodologies for Branched Decyl Esters

Chemical Synthesis Routes

The production of branched decyl esters is primarily achieved through esterification and transesterification reactions. These processes involve the reaction of a branched decanol (B1663958) with either acetic acid or an acetic acid derivative.

Transesterification Processes for Branched Decyl Esters

Transesterification is another important route for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester and a different alcohol. It is an equilibrium reaction that is often catalyzed by an acid or a base.

A notable transesterification method for producing branched decyl acetate (B1210297) involves the reaction of a branched decanol with vinyl acetate. researchgate.net This reaction is often catalyzed by enzymes, such as lipases, which aligns with the principles of green chemistry by utilizing biocatalysts. researchgate.netresearchgate.net The use of vinyl acetate is advantageous because the byproduct, acetaldehyde, is volatile and can be easily removed, driving the reaction to completion.

Kinetic studies of the lipase-catalyzed synthesis of decyl acetate from decanol and vinyl acetate have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism. researchgate.net In some cases, inhibition by an excess of the alcohol has been observed. researchgate.net The reaction can be carried out in organic solvents or, for a greener approach, in supercritical carbon dioxide, which is a non-toxic and environmentally friendly solvent. researchgate.net

Furthermore, processes for the continuous or semi-continuous transvinylation of carboxylic acids with vinyl acetate using homogeneous catalysts, such as palladium acetate complexes, have been developed. google.comgoogle.com These methods often employ reactive distillation to continuously remove the acetic acid byproduct, thereby shifting the equilibrium towards the desired vinyl ester product. google.comgoogle.com

Biotechnological and Enzymatic Synthesis of Branched Decyl Esters

The biotechnological synthesis of esters, including branched decyl esters, leverages the catalytic power of enzymes and whole microbial systems to create these valuable compounds under milder and more environmentally friendly conditions.

Enzyme-Catalyzed Esterification and Transesterification

Enzymatic catalysis is a cornerstone of green chemistry, providing high selectivity and efficiency for ester synthesis. Esterification, the reaction of an alcohol with a carboxylic acid, and transesterification, the exchange of the alcohol or acid group of an ester, are effectively catalyzed by enzymes, primarily lipases.

Lipases (triacylglycerol hydrolases) are the most widely used enzymes for the synthesis of esters due to their broad substrate specificity, stability in organic solvents, and high catalytic activity. researchgate.net The immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is particularly prominent in the synthesis of decyl acetate and other branched-chain esters. ipb.ptnih.gov This biocatalyst has demonstrated high efficiency in catalyzing the esterification of a branched acid (2-methylhexanoic acid) with a branched alcohol (2-ethylhexanol) in a solvent-free system. nih.govresearchgate.net

The synthesis of decyl acetate, a model long-chain ester, has been successfully achieved via transesterification of vinyl acetate with decanol using Novozym 435. ipb.pt The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. ipb.ptnih.gov This method is favored as it can produce esters recognized as natural flavors. researchgate.net

To maximize the yield and efficiency of lipase-catalyzed synthesis, several reaction parameters must be optimized. Key factors influencing the reaction include temperature, substrate molar ratio, and enzyme concentration.

For the synthesis of the branched-chain ester 2-ethylhexyl 2-methylhexanoate using Novozym 435, studies have identified optimal conditions to achieve high conversion rates. nih.govresearchgate.net It was found that higher temperatures (70-80 °C) and a slight molar excess of the alcohol could significantly increase the reaction rate and final conversion. nih.govresearchgate.net For instance, at 80 °C with a 20% molar excess of 2-ethylhexanol, a conversion of 99% was achieved in a shorter time frame compared to reactions at 70 °C. researchgate.net However, considering enzyme reusability and process productivity, conducting the synthesis at 70 °C with a 10% molar excess of the alcohol was deemed optimal, yielding a productivity of 203.84 kg of product per kg of biocatalyst over six uses. nih.govresearchgate.net

In the synthesis of decyl acetate, it was observed that the reaction is favored when vinyl acetate is in excess, whereas an excess of decanol can lead to competitive inhibition of the enzyme. ipb.pt The elimination of mass transfer limitations, both internal and external, is also crucial and can be achieved through adequate stirring and the use of smaller catalyst particles. ipb.pt

Table 1: Optimization of Reaction Parameters for Branched Ester Synthesis

ParameterStudied Range/ValueOptimal ConditionEffect on ReactionReference
Temperature70-80 °C70 °CBalances reaction rate with enzyme stability and reusability. nih.govresearchgate.net
Substrate Molar Ratio (Alcohol:Acid)1:1 to 1.2:11.1:1A slight excess of alcohol compensates for evaporation loss and drives the reaction forward. nih.govresearchgate.net
Enzyme Concentration2.5% (w/w)2.5% (w/w)Provides sufficient catalytic activity for high conversion. nih.govresearchgate.net
Acyl Donor (for Decyl Acetate)Vinyl Acetate vs. DecanolExcess Vinyl AcetateAvoids competitive inhibition by the alcohol. ipb.pt

Microbial Production Pathways for Ester Formation

Beyond using isolated enzymes, whole microbial cells can be engineered as "cell factories" for the production of branched esters. This approach integrates the synthesis of precursors, such as organic acids and alcohols, with the final esterification step within a single microorganism.

Acetic acid is a fundamental precursor for the synthesis of acetic acid esters. Acetic Acid Bacteria (AAB), such as species from the genera Acetobacter, Gluconobacter, and Komagataeibacter, are well-known for their ability to produce acetic acid through the oxidation of ethanol. nih.govtaylorandfrancis.comnih.gov These bacteria are obligate aerobes and are central to industrial vinegar production. nih.govwikipedia.org The primary species used commercially include Acetobacter aceti, Gluconacetobacter species, and Gluconobacter species. nih.govnih.gov

While AAB are experts in acid production, other microorganisms like the yeast Saccharomyces cerevisiae are often employed for their ability to produce both the necessary alcohol precursors and to host the enzymatic machinery for ester synthesis. nih.gov S. cerevisiae is a robust and well-characterized host for metabolic engineering, making it a prime candidate for producing a variety of esters. nih.govnih.gov

Metabolic engineering provides powerful tools to optimize microbial pathways for the overproduction of desired chemicals, including branched esters. nih.gov In Saccharomyces cerevisiae, strategies have been developed to enhance the production of fatty acid short- and branched-chain alkyl esters. nih.gov

These strategies involve several key modifications:

Expression of Wax Ester Synthases: Introducing potent wax ester synthase enzymes, such as ws2 from Marinobacter sp., provides the catalytic function to form the final ester product from alcohol and fatty acyl-CoA precursors. nih.gov

Enhancing Precursor Supply: To increase the pool of fatty acyl-CoAs, negative regulators of phospholipid metabolism (e.g., Rpd3 and Opi1) can be deleted. nih.gov Simultaneously, overexpression of enzymes in the isobutanol production pathway (e.g., Ilv2, Ilv5, Ilv3) can boost the availability of branched-chain alcohols. nih.gov

Process Optimization: Combining these genetic modifications with high-cell-density fermentation can significantly increase the final product titer. nih.gov

Through such a combined approach, researchers have successfully engineered S. cerevisiae to produce over 230 mg/L of fatty acid short- and branched-chain alkyl esters, demonstrating the potential of microbial cell factories for the sustainable production of these compounds. nih.gov

Table 2: Metabolic Engineering Strategies in S. cerevisiae for Branched Ester Production

Engineering StrategyTarget Gene(s)/PathwayPurposeResultReference
Heterologous Gene ExpressionWax Ester Synthase (e.g., ws2)Catalyze the final esterification step.Enables formation of fatty acid esters. nih.gov
Deletion of Negative RegulatorsRpd3, Opi1Increase flux towards fatty acyl-CoAs.Enhanced precursor supply for esterification. nih.gov
Overexpression of Alcohol PathwayIlv2, Ilv5, Ilv3, Aro10, Adh7Increase production of branched-chain alcohol precursors.Boosted availability of alcohol substrates. nih.gov
Process EngineeringHigh-cell-density fermentationIncrease overall productivity.Achieved titers >230 mg/L of branched esters. nih.gov

Advanced Structural Characterization and Analytical Techniques

Spectroscopic Methods for Elucidating Branching Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. For branched decyl acetate (B1210297), ¹H and ¹³C NMR are particularly valuable for identifying the types and numbers of different carbon and proton environments, which directly relates to the degree and location of branching in the decyl chain.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals can reveal the presence of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. The integration of these signals provides a quantitative measure of the relative number of protons in each environment. For instance, a higher ratio of methyl to methylene protons compared to a linear decyl acetate standard would indicate a branched structure.

¹³C NMR provides complementary information by distinguishing between different carbon environments. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of primary, secondary, tertiary, and quaternary carbons. The presence and number of tertiary and quaternary carbons are direct indicators of branching points. By analyzing the complete NMR dataset, a comprehensive picture of the branching architecture can be constructed.

Table 1: Hypothetical ¹³C NMR Chemical Shift Ranges for Branched Decyl Acetate

Carbon TypeChemical Shift Range (ppm)
Carbonyl (C=O)170-172
Methylene (ester, -O-CH₂-)60-65
Methine (branch point)30-45
Methylene (chain)20-40
Methyl (chain end)10-20

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For decyl acetate, this can lead to the loss of the decoxy group or the acetyl group. The specific fragmentation pattern of the branched decyl chain can provide clues about the location of the branches. For example, cleavage at a branch point will produce characteristic fragment ions that differ from those of a linear isomer.

Tandem mass spectrometry (MS/MS or MS²) enhances this analysis by allowing for the isolation of a specific parent ion and its subsequent fragmentation. wikipedia.orgyoutube.com This technique, often utilizing collision-induced dissociation (CID), provides a more detailed fragmentation map. wikipedia.orgresearchgate.net By selecting the molecular ion of branched decyl acetate and subjecting it to CID, a series of product ions are generated. youtube.com The masses of these product ions can be used to reconstruct the branching structure of the decyl group. This method is particularly useful for distinguishing between different isomers that might produce similar initial mass spectra. wikipedia.orgnih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of Branched Decyl Acetate

m/zProposed Fragment
M+Molecular Ion
M-43[M - COCH₃]⁺
M-59[M - OCOCH₃]⁺
43[CH₃CO]⁺
VariousFragments from the branched decyl chain

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. triprinceton.org For acetic acid, decyl ester, branched, these techniques are used to confirm the presence of the ester functional group and to gain insights into the hydrocarbon backbone.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. mt.com The IR spectrum of decyl acetate will show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The presence of branching in the decyl chain can cause subtle shifts in the positions and shapes of the C-H stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹), although these can be difficult to interpret definitively without reference spectra.

Table 3: Key Vibrational Frequencies for Branched Decyl Acetate

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
C=O Stretch (Ester)1735-17501735-1750
C-O Stretch1000-1300Weaker signals
C-H Stretch2850-30002850-3000
C-H Bend1350-1470Weaker signals

Chromatographic Separation and Characterization Techniques

Chromatographic methods are essential for separating the components of a mixture and for analyzing the purity of a substance. For a compound like "acetic acid, decyl ester, branched," which may exist as a mixture of isomers, chromatography is crucial.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov In the analysis of branched decyl acetate, GC is used to determine the purity of the sample and to separate different branched isomers. thegoodscentscompany.com The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to standards. nih.gov Different branched isomers of decyl acetate will likely have slightly different retention times, allowing for their separation and quantification. GC can also be used to monitor the progress of the esterification reaction by measuring the disappearance of the reactants (acetic acid and branched decyl alcohol) and the appearance of the product. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the individual components in a mixture. chromatographyonline.com

While more commonly applied to polymers, Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) can provide valuable information about the molar mass and branching of molecules like branched decyl acetate, especially when dealing with mixtures or oligomeric forms. SEC separates molecules based on their hydrodynamic volume in solution. harvard.edu

In an SEC-MALS experiment, the eluent from the SEC column passes through a MALS detector. harvard.edu The MALS detector measures the intensity of light scattered by the molecules at multiple angles. researchgate.net This information, combined with the concentration measured by a refractive index (RI) detector, allows for the direct determination of the weight-average molar mass (Mw) without the need for column calibration with standards. rsc.orgrsc.org

For branched molecules, the relationship between molar mass and hydrodynamic volume is different from that of their linear counterparts. Branched molecules tend to be more compact and have a smaller hydrodynamic volume than linear molecules of the same molar mass. rsc.org By comparing the measured molar mass (from MALS) with the elution volume (from SEC), information about the degree of branching can be inferred. A plot of log molar mass versus elution volume (a Mark-Houwink plot) for a branched sample will deviate from that of a linear standard, providing a qualitative and sometimes quantitative measure of the branching architecture. researchgate.net

Field-Flow Fractionation (FFF) for Complex Polymer Characterization

Field-Flow Fractionation (FFF) is a family of analytical separation techniques suitable for characterizing macromolecules, colloids, and particles. In the context of formulations containing "Acetic acid, decyl ester, branched," FFF could theoretically be employed to study the size distribution and aggregation of nanoparticles or polymer micelles where this ester is used as a solvent or plasticizer. However, there is currently no specific research available in the public domain that details the use of FFF for the direct characterization of "Acetic acid, decyl ester, branched" itself or for complex polymer systems explicitly containing it.

Microscopic and Elemental Analysis

Microscopic and elemental analysis techniques are crucial for understanding the morphology and composition of materials at a micro and nano level. While "Acetic acid, decyl ester, branched" is a liquid, it is utilized in the formation of solid structures like nanoparticles and films, the characterization of which provides indirect information about the ester's role.

Electron Microscopy (SEM, TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials at high resolution.

In a study on the preparation of polymeric nanoparticles loaded with the flavonoid luteolin, isodecyl acetate (a synonym for Acetic acid, decyl ester, branched) was used as a non-toxic oil phase. researchgate.netresearchgate.net The morphological analysis of the resulting poly(ε-caprolactone) (PCL) and poly(lactic-co-glycolic acid) (PLGA) nanocapsules was performed using SEM. The study found that nanoparticles prepared using isodecyl oleate, a related ester, had a more spherical shape and regular surface compared to those made with oleic acid. researchgate.netresearchgate.net While the analysis was on the final nanoparticle, the choice of isodecyl acetate as a component was critical to achieving the observed morphology.

Patents for photocurable coating compositions also describe the use of TEM to determine the average particle size of fillers within the coating. These compositions list isodecyl acetate as a potential solvent, suggesting its compatibility with creating uniform dispersions of nanoparticles in the coating matrix.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically coupled with an electron microscope. There is no specific research available that details the use of EDX to analyze "Acetic acid, decyl ester, branched" or formulations containing it. As an organic compound composed of carbon, hydrogen, and oxygen, EDX would not be the primary technique for its detailed characterization, as it is less sensitive to lighter elements.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the structure of crystalline materials. While "Acetic acid, decyl ester, branched" is a liquid at room temperature and thus lacks a crystalline structure to be analyzed by XRD, the technique has been used to characterize solid formulations in which it is a component.

In research involving the preparation of naringenin-loaded nanoparticles, XRD was used to characterize the physical state of the drug within the nanoparticle, with isodecyl acetate being a potential, though not explicitly studied, component in similar systems. researchgate.net Furthermore, patents for flexible high refractive index hardcoats and other coating compositions mention the use of XRD to determine the degree of crystallinity of inorganic nanoparticles dispersed within a formulation that may contain isodecyl acetate as a solvent. google.comgoogleapis.com This indicates the importance of the solvent in not interfering with the crystalline structure of the functional components.

Theoretical and Computational Chemistry of Aceticacid, Decyl Ester, Branched

Molecular Dynamics Simulations of Branched Ester Conformations

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of branched esters like acetic acid, decyl ester. These simulations model the movement of atoms over time, providing a detailed picture of the conformational landscape that these molecules can adopt. While specific MD studies on branched decyl acetate (B1210297) are not prevalent in public literature, principles derived from simulations of other branched-chain molecules, such as lipids and peptides, offer valuable insights. acs.orgnih.gov

Branching in the alkyl chain introduces significant steric hindrance, which fundamentally alters the conformational freedom of the molecule compared to its linear counterpart, n-decyl acetate. This branching is expected to reduce the probability of extended, linear conformations and favor more compact, folded structures. acs.org The presence of methyl or ethyl groups along the decyl chain will likely lead to a higher population of gauche dihedral angles near the branching points, causing bends in the alkyl chain. acs.org

Table 1: Predicted Effects of Branching on the Conformational Properties of Decyl Acetate based on Molecular Dynamics Simulation Principles

Conformational PropertyExpected Effect of BranchingRationale from Analogous Systems
Chain Extension Reduced probability of fully extended chainsSteric hindrance from alkyl branches favors bent or folded conformations. acs.org
Dihedral Angle Population Increased population of gauche conformersBranching points induce kinks in the alkyl chain to minimize steric strain. acs.org
Segmental Order Decreased order compared to linear isomersThe irregular shape of branched molecules disrupts packing and ordered arrangements. acs.org
Conformational Dynamics Slower rate of trans-gauche isomerizationThe bulkiness of the branches restricts rotational freedom along the carbon backbone. acs.org
Intermolecular Interactions Potential for altered packing efficiencyThe irregular shape may lead to less efficient packing compared to linear esters.

These predicted conformational behaviors have significant implications for the macroscopic properties and applications of branched decyl acetates. For instance, their more complex shapes and potentially reduced intermolecular packing efficiency could lead to lower melting points and different solvency characteristics compared to linear decyl acetate.

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of esters at an electronic level. mdpi.com These calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and determining the activation energies that govern reaction rates. For "Acetic acid, decyl ester, branched," quantum chemical studies would primarily focus on its formation (esterification) and degradation (hydrolysis).

The fundamental mechanism for the acid-catalyzed hydrolysis of an ester involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water. youtube.com A series of proton transfers then occurs, leading to the eventual departure of the alcohol (a branched decanol (B1663958) in this case) and the formation of acetic acid. youtube.commasterorganicchemistry.com

The branching in the decyl group is expected to influence the kinetics of these reactions. A study on the base-catalyzed hydrolysis of phthalate (B1215562) esters using DFT calculations found that esters with branched alkyl side chains exhibited different hydrolysis rates compared to those with linear alkyl chains. nih.gov Specifically, the steric hindrance provided by the branching can affect the accessibility of the carbonyl carbon to the nucleophile (e.g., a hydroxide (B78521) ion in base-catalyzed hydrolysis or water in acid-catalyzed hydrolysis). This steric effect can lead to a higher activation energy for the reaction, resulting in a slower hydrolysis rate compared to the linear isomer.

Table 2: Predicted Influence of Decyl Chain Structure on the Rate of Base-Catalyzed Hydrolysis of Acetic Acid, Decyl Ester based on Quantum Chemical Principles

Ester StructureRelative Rate of HydrolysisRationale from Computational Studies
n-Decyl Acetate (Linear) FasterLess steric hindrance at the reaction center allows for easier nucleophilic attack. nih.gov
Acetic Acid, Decyl Ester, Branched SlowerIncreased steric bulk around the ester functional group hinders the approach of the nucleophile, leading to a higher activation barrier. nih.gov

Quantum chemical calculations can also be used to investigate the stability of reaction intermediates. The tetrahedral intermediate formed during hydrolysis will have its stability influenced by the electronic and steric effects of the branched decyl group. These computational methods provide a powerful tool for understanding the nuanced differences in reactivity among various isomers of decyl acetate. mdpi.comacs.org

Predictive Modeling for Environmental Behavior (excluding toxicity/hazard data)

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a crucial tool for assessing the environmental fate of chemicals. For "Acetic acid, decyl ester, branched," such models can predict key environmental parameters that determine its distribution and persistence in the environment.

The branching of the decyl chain is a critical structural feature that influences its environmental behavior. For instance, models predicting the formation of secondary organic aerosols (SOA) from branched alkanes have shown that the degree and position of branching affect the volatility of the parent compound and its oxidation products. copernicus.org Generally, branched alkanes have lower vapor pressures than their linear counterparts with the same number of carbon atoms. copernicus.org This suggests that branched decyl acetate would likely be less volatile than n-decyl acetate.

Furthermore, the branching structure can influence the pathways of atmospheric degradation. Studies on the reactions of alkyl esters with atmospheric oxidants, such as the hydroxyl radical (•OH) and chlorine atoms, have been used to develop Structure-Activity Relationships (SARs) to predict reaction rates. nih.gov The branching in the decyl group can affect the C-H bond dissociation energies along the chain, influencing the sites of hydrogen abstraction by atmospheric radicals.

Predictive models for hydrolysis are also critical for understanding the environmental persistence of esters in aqueous environments. Models have been developed to predict the base-catalyzed hydrolysis rates of esters, and these often incorporate steric parameters to account for the influence of branched alkyl groups. nih.gov As noted previously, branching near the ester linkage generally slows down hydrolysis. nih.gov

Table 3: Key Parameters for Predictive Environmental Modeling of Acetic Acid, Decyl Ester, Branched

Environmental ParameterInfluence of BranchingModeling Approach
Vapor Pressure Likely lower than the linear isomer.Group contribution methods and QSARs based on molecular structure and boiling point. copernicus.org
Atmospheric Oxidation Rate Dependent on the specific branching pattern and its effect on C-H bond strengths.Structure-Activity Relationships (SARs) for reactions with atmospheric oxidants. nih.gov
Aqueous Hydrolysis Rate Likely slower than the linear isomer, especially with branching near the ester group.QSAR models incorporating steric and electronic parameters. nih.gov
Octanol-Air Partition Coefficient (KOA) Influenced by intermolecular forces and molecular shape.Quantitative predictive models using molecular descriptors. nih.gov
Secondary Organic Aerosol (SOA) Formation Potential The lower volatility of branched esters could increase their potential to partition to the aerosol phase.Models like UNIPAR that consider multiphase partitioning and aerosol-phase reactions. copernicus.org

Environmental Fate and Degradation Mechanisms of Branched Decyl Esters

Hydrolytic Degradation of Ester Bonds in Aqueous Environments

The primary abiotic degradation pathway for esters in aqueous environments is the hydrolysis of the ester bond. This chemical reaction involves the cleavage of the bond between the carbonyl carbon and the oxygen atom of the alcohol moiety, yielding the parent carboxylic acid and alcohol. In the case of acetic acid, decyl ester, branched, hydrolysis results in the formation of acetic acid and a branched decyl alcohol.

The general reaction for the hydrolysis of an ester is as follows: R-CO-OR' + H₂O ⇌ R-COOH + R'-OH

This reaction is reversible and its rate is significantly influenced by the pH of the aqueous solution. It can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions (saponification), the hydroxide (B78521) ion acts as a more powerful nucleophile than water, directly attacking the carbonyl carbon.

While specific studies on branched decyl acetate (B1210297) are limited, the principles of ester hydrolysis are well-established. For instance, the degradation of cellulose (B213188) acetate in aqueous solutions primarily occurs through the hydrolysis of its ester bonds, a process that produces acetic acid and can be accelerated by changes in pH. nih.gov The resulting acetic acid readily dissociates in water. nih.gov It is important to note that in some cases, the regeneration of the alcohol from an ester can occur through nonphotochemical hydrolysis during photolysis experiments in aqueous solutions. libretexts.org The low solubility of decyl acetate in water (estimated at a few milligrams per liter) suggests that this degradation process would likely occur at the interface between the organic and aqueous phases or on suspended particulate matter in the water column. thegoodscentscompany.comsolubilityofthings.com

Biodegradation Pathways and Microbial Involvement

Biodegradation represents a major route for the environmental degradation of organic compounds like branched decyl esters. This process is mediated by a vast array of microorganisms, including bacteria and fungi, which utilize the compound as a source of carbon and energy. solubilityofthings.com The initial and rate-limiting step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond.

The biological cleavage of the ester bond in acetic acid, decyl ester, branched is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.gov These enzymes are ubiquitous in nature and are produced by a wide variety of microorganisms. wikipedia.org

Esterases generally exhibit higher activity towards esters with shorter alcohol and acid chains and are more effective for water-soluble substrates.

Lipases are typically more active on water-insoluble esters with long-chain fatty acids, catalyzing hydrolysis at the oil-water interface. wikipedia.org Given the long alkyl chain of decyl acetate, lipases are expected to play a significant role in its biodegradation.

The catalytic mechanism of these enzymes, often involving a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), facilitates the hydrolysis of the ester linkage to produce acetic acid and the corresponding branched decyl alcohol. nih.gov These smaller, more polar molecules can then be further assimilated and metabolized by microorganisms through central metabolic pathways like beta-oxidation. Studies have demonstrated the effectiveness of lipases from various microbial sources, such as Candida and Thermomyces, in catalyzing reactions involving decyl esters, highlighting their affinity for these substrates. nih.gov

Enzyme ClassTypical SubstrateRelevance to Branched Decyl AcetateMicrobial Sources (Examples)
EsterasesWater-soluble esters with short-chain alcohols/acidsMay be involved, particularly after initial breakdown or for shorter branched esters. Bacillus subtilis
LipasesWater-insoluble esters of long-chain fatty acidsConsidered the primary enzyme class for initiating degradation due to the C10 alcohol chain. nih.govCandida rugosa, Thermomyces lanuginosus, Geotrichum candidum wikipedia.orgnih.gov
CutinasesPolyesters (e.g., cutin, PET)Share properties with lipases and esterases; potentially active on ester bonds. nih.govFusarium solani, Ideonella sakaiensis (PETase) nih.gov

A critical factor governing the rate and extent of biodegradation for alkyl esters is the structure of the molecule, particularly the presence and position of branching in the alkyl chains. Research consistently shows that branching in the alcohol or acid moiety of an ester significantly reduces its biodegradability. sciencedaily.comnih.gov

The steric hindrance caused by branched chains can impede the effective binding of the substrate to the active site of hydrolytic enzymes like lipases. This makes the ester bond less accessible for enzymatic attack, slowing down the initial and crucial hydrolysis step. Studies on the anaerobic biodegradation of various esters in marine sediment have shown that esters with branched alcohol moieties exhibit lower rates and completeness of degradation compared to their linear counterparts. sciencedaily.comnih.gov For this reason, the use of esters derived from branched alcohols is sometimes recommended to be avoided in applications where rapid biodegradation is required. nih.gov Similarly, research on the biotransformation of other organic compounds, such as naphthenic acids, has demonstrated that increased alkyl side-chain branching leads to decreased degradation rates. libretexts.orgfoodb.ca

Study FocusCompound TypeKey Finding on BranchingReference
Anaerobic biodegradation in marine sedimentAlkyl EstersBranching in the alcohol moiety negatively affects the rate and completeness of biodegradation. nih.gov
Biotransformation by sedimentary bacteriaNaphthenic Acids (with alkyl chains)Biotransformation decreased as the degree of alkyl side chain branching increased. foodb.ca
Biodegradation of aromatic alkanoic acidsAromatic Alkanoic AcidsIncreased alkyl chain branching reduced the extent of biotransformation. libretexts.org

Photodegradation Processes and Environmental Photochemistry

Photodegradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight, particularly ultraviolet (UV) radiation. This can be a significant environmental fate process for some chemicals, especially in surface waters and the atmosphere. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which involves photosensitizing agents (like humic substances) that absorb light and transfer the energy to the target compound.

For esters, photochemical degradation can proceed through various mechanisms. One pathway involves the absorption of UV light leading to the formation of an excited state, followed by cleavage of the ester bond. libretexts.org The process can generate free radicals, which are highly reactive and can participate in further degradation reactions. nih.gov

Kinetic Studies of Degradation in Various Environmental Matrices

Understanding the kinetics of degradation is essential for predicting the persistence and potential exposure of a chemical in the environment. Degradation kinetics are often described by rate laws, with first-order kinetics being a common model for the disappearance of pollutants at low concentrations in environmental matrices like soil and water.

Ct = C₀ * e-kt

Where:

Ct is the concentration at time t

C₀ is the initial concentration

k is the first-order rate constant (time⁻¹)

From the rate constant, the half-life (t₁/₂) of the compound—the time required for its concentration to decrease by half—can be calculated:

t₁/₂ = ln(2) / k

Kinetic studies on the degradation of various esters in soil and water have shown that half-lives can vary significantly depending on environmental conditions. Factors influencing degradation rates include soil type, organic matter content, pH, temperature, and the composition of the microbial community. For example, studies on the degradation of the pesticide fenitrothion (B1672510) and the herbicide thiobencarb (B1683131) in calcareous soil showed half-lives of 19.4 and 10.2 days, respectively, following first-order kinetics. Similarly, the biodegradation of di-2-ethylhexyl phthalate (B1215562) (DEHP) by a specific bacterial strain was found to have a half-life of 10.2 hours under optimal laboratory conditions.

While specific kinetic parameters for acetic acid, decyl ester, branched are not available in the cited literature, it is expected that its degradation would follow similar kinetic models. The rate would be highly dependent on the specific environmental matrix, with the branching of the decyl group likely leading to a longer half-life compared to its linear isomer, n-decyl acetate, due to the reasons outlined in section 5.2.2.

Academic Research Applications and Functionalization Studies

Role as Chemical Intermediates in Complex Organic Synthesis

While esters are fundamental building blocks in organic chemistry, serving as precursors and intermediates in a myriad of reactions, specific documented instances of "acetic acid, decyl ester, branched" acting as a key intermediate in the synthesis of complex, high-value, non-polymeric compounds are not extensively reported in readily available scientific literature. psu.edu However, the reactivity of the ester functional group and the branched alkyl chain provides a basis for its potential utility in more complex molecular architectures.

Synthesis of Higher-Value Compounds and Derivatives

The transformation of esters into other functional groups is a cornerstone of organic synthesis. In principle, "acetic acid, decyl ester, branched" can undergo several reactions to yield higher-value derivatives. For instance, transesterification reactions could be employed to synthesize other esters with more complex alcohol or acid moieties, potentially leading to compounds with specialized properties, such as novel lubricants or surfactants. nih.gov The branched nature of the decyl group can influence the reactivity and properties of the resulting derivatives, offering a pathway to tailored molecules. nih.gov

Furthermore, the ester can be hydrolyzed to the corresponding branched decyl alcohol, which can then serve as a precursor for a variety of other compounds. The synthesis of more complex molecules often involves the strategic use of building blocks with specific steric and electronic properties, and branched structures can play a crucial role in directing the outcome of a reaction. acs.org For example, in palladium-catalyzed hydroalkylation reactions, the steric hindrance of a branched chain can influence the diastereoselectivity of the reaction. acs.org While direct examples involving branched decyl acetate (B1210297) are scarce, the principles of organic synthesis suggest its potential as a starting material for more intricate molecules.

Investigations in Polymer and Materials Science

The incorporation of branched ester functionalities into polymers has been a significant area of research, with studies focusing on how these structural motifs influence the macroscopic properties of the resulting materials. "Acetic acid, decyl ester, branched" and similar branched esters are investigated for their potential to modify polymer characteristics, including biodegradability and plasticity.

Impact of Branching on Macroscopic Behavior of Ester-Containing Polymers

Research has shown that the introduction of branched side chains into polyester (B1180765) backbones can have a profound effect on their physical properties. The presence of branching can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in the amorphous content of the material. This, in turn, affects properties such as the glass transition temperature (Tg), which is often observed to increase with branching due to restricted chain mobility.

The branching in the polymer structure can also influence the mechanical properties. While increased branching can sometimes lead to a decrease in the material's modulus, it can also enhance the elongation at break, resulting in more flexible and less brittle polymers. The specific effects of branching are dependent on the polymer backbone and the nature and length of the branched side chain.

Development of Biodegradable Polymeric Materials Incorporating Branched Esters

The quest for environmentally friendly materials has driven research into biodegradable polymers. The ester linkage is susceptible to hydrolysis, making polyesters a key class of biodegradable materials. The rate of biodegradation can be tuned by altering the polymer's structure, including the incorporation of branched monomers.

Studies have indicated that the presence of branched ester side chains can influence the rate of enzymatic degradation of polyesters. While in some cases branching can hinder the access of enzymes to the polymer backbone, leading to slower degradation, in other systems it can enhance biodegradability. This tunability makes branched esters valuable components in the design of biodegradable materials with controlled service life and environmental persistence.

Research into Plasticizer Alternatives for Polymer Modification

Plasticizers are additives that increase the flexibility and workability of polymers. Traditional plasticizers, such as phthalates, have raised environmental and health concerns, leading to a search for safer alternatives. Branched esters are being investigated as potential bio-based and less migratory plasticizers.

The branched structure of these esters can effectively disrupt polymer chain packing, increasing the free volume and lowering the glass transition temperature of the polymer, which are key characteristics of a plasticizer. Research in this area focuses on synthesizing branched esters from renewable resources and evaluating their performance and compatibility with various polymer matrices, such as polyvinyl chloride (PVC). The goal is to develop effective and safe plasticizers that can replace conventional options in a wide range of applications.

Studies in Aroma and Flavor Chemistry

The sensory properties of esters are of great importance in the food, beverage, and fragrance industries. nih.govnih.gov Esters are well-known for their characteristic fruity and floral aromas. nih.gov The specific scent of an ester is determined by the combination of the alcohol and carboxylic acid from which it is derived, as well as its molecular structure, including branching.

While the linear isomer, n-decyl acetate, is known for its waxy, clean, and fresh aroma with citrus and soapy undertones, specific sensory evaluations of "acetic acid, decyl ester, branched" are not extensively detailed in publicly available research. thegoodscentscompany.com However, general principles of aroma chemistry suggest that branching in the alcohol moiety can influence the odor profile. nih.gov Branching can affect the volatility and the way the molecule interacts with olfactory receptors, potentially leading to different or more complex aroma notes compared to its linear counterpart. nih.gov

Characterization of Volatile Compound Profiles in Natural and Synthetic Systems

Branched-chain esters, including isomers of decyl acetate, are recognized as significant contributors to the aroma profiles of numerous fruits and fermented products. While the straight-chain isomer, n-decyl acetate, is frequently identified, the presence and characterization of branched-chain decyl acetates are of interest for understanding the nuances of flavor and fragrance.

In the realm of fermented beverages, the metabolic activity of yeasts and bacteria generates a complex mixture of volatile compounds, including a significant number of esters. researchgate.netjst.go.jp Analysis of these beverages often reveals the presence of ethyl esters and acetate esters, which impart fruity and floral notes. nih.govnih.gov The specific types and concentrations of these esters are dependent on the raw materials and the microorganisms involved in the fermentation process. jst.go.jp Although direct mentions of branched decyl acetate are scarce, the general presence of branched-chain esters in such complex aromatic profiles suggests its potential formation under specific fermentation conditions.

The following table summarizes the classes of volatile compounds found in various apple cultivars, highlighting the prevalence of esters.

Table 1: Volatile Compound Classes Identified in Apple Cultivars

Compound Class Number of Compounds Identified
Esters 47
Aldehydes 12
Alcohols 5
Ketones 3
Acids 1
Others 10

Data sourced from a study of 40 apple cultivars. mdpi.com

Biotechnological Approaches for Modulating Flavor Ester Production

The production of specific flavor esters through biotechnological routes is an area of significant research interest, offering a "natural" alternative to chemical synthesis. mdpi.com These methods primarily involve the use of microorganisms or isolated enzymes to catalyze esterification or transesterification reactions.

Enzymatic synthesis is a highly specific and efficient method for producing esters. Lipases, in particular, are widely used for this purpose. Research has demonstrated the successful synthesis of decyl acetate using Candida antarctica lipase (B570770) B (CALB). In one such study, the transesterification of vinyl acetate with decanol (B1663958) was carried out in supercritical CO2, a green solvent, highlighting a sustainable production pathway. This enzymatic approach allows for high conversion yields, reaching approximately 90% for certain acetate esters under optimized conditions. mdpi.com

Microbial fermentation is another powerful tool for generating flavor compounds. Engineered microorganisms can be designed to produce specific branched-chain esters by modulating their metabolic pathways. researchgate.net For example, engineered Escherichia coli has been used to synthesize a library of esters, including branched-chain variants like isobutyl acetate, by co-fermenting glucose and various carboxylic acids. researchgate.net This approach leverages the broad substrate activities of enzymes like alcohol acyltransferases (AATs) to create a diverse range of ester products. researchgate.net While direct reports on the microbial production of branched decyl acetate are limited, the existing research on other branched-chain esters provides a solid foundation for its potential synthesis through similar biotechnological strategies.

The following table details the enzymatic synthesis of various acetate esters, demonstrating the versatility of this biotechnological approach.

Table 2: Enzymatic Synthesis of Acetate Esters

Alcohol Substrate Resulting Ester Conversion Yield (%)
Benzyl alcohol Benzyl acetate ~90%
4-Methoxybenzyl alcohol 4-Methoxybenzyl acetate -
Piperonyl alcohol Piperonyl acetate -
4-Hydroxybenzyl alcohol 4-Hydroxybenzyl acetate ~17%

Data adapted from a study on enzymatic transesterification. mdpi.com

Research in Lubricant Formulations and Performance

Synthetic esters are highly valued as base stocks in high-performance lubricants due to their excellent properties, including high thermal stability, low volatility, and good lubricity. srce.hrlube-media.com The chemical structure of the ester, particularly the presence and nature of branching in the alcohol and acid moieties, plays a crucial role in determining its performance characteristics. srce.hr

Structure-Property Relationships for Lubricating Properties of Branched Esters

The branching in the hydrocarbon chain of an ester has a significant impact on its physical properties, which are critical for lubricant applications. One of the most important effects of branching is the disruption of the regular packing of molecules. ck12.org This leads to a lower pour point, which is the lowest temperature at which the lubricant will flow. Research on dicarboxylic acid-based esters has shown that branched-chain alcohols lead to significantly lower pour points compared to their straight-chain counterparts. srce.hr For example, di-2-ethylhexanol dodecanedioate (B1236620) has a pour point of -50°C, whereas the straight-chain dioctyl dodecanedioate has a pour point of 20°C. srce.hr This makes branched esters highly suitable for lubricants intended for use in low-temperature environments. ukm.my

Another key property influenced by branching is the viscosity index (VI), which measures the change in viscosity with temperature. A high VI indicates a smaller change in viscosity over a wide temperature range, which is a desirable characteristic for lubricants. Branched dicarboxylate esters have been shown to exhibit high viscosity indices, typically in the range of 178 to 216. ukm.myresearchgate.netiaea.org This excellent viscosity-temperature behavior ensures reliable lubrication under varying operating conditions. ukm.my

The branching also affects other properties such as flash point and oxidative stability. While the flash point may be slightly affected by branching, branched esters generally maintain high flash points, contributing to operational safety. lube-media.comukm.my Furthermore, the inherent stability of the ester bond, especially in saturated branched esters, provides good resistance to oxidation. srce.hr

The table below presents a comparison of the properties of various branched dicarboxylate esters, illustrating the influence of their chemical structure on their lubricant properties.

Table 3: Lubricity Properties of Branched Dicarboxylate Esters

Ester Kinematic Viscosity @ 40°C (cSt) Kinematic Viscosity @ 100°C (cSt) Viscosity Index (VI) Pour Point (°C) Flash Point (°C) Oxidative Temperature (°C)
Di-2-ethyhexyl azelate (D2EHAz) 10.86 3.3 181 >-60 170 183
Di-2-ethybutyl dodecanedioate (D2EBD) 13.15 4.07 216 -35 190 216
Di-2-ethyhexyl suberate (B1241622) (D2EHSub) 8.8 2.8 188 >-60 160 175
Di-2-ethyhexyl dodecanedioate (D2EHD) 18.95 5.4 216 -58 200 198

Data sourced from a study on branched dicarboxylate esters as biolubricants. ukm.my

Q & A

Basic Question: What are the standard synthetic routes for branched decyl acetate, and how do reaction conditions influence yield?

Methodological Answer:
Branched decyl acetate is primarily synthesized via esterification between acetic acid and branched decanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key parameters include:

  • Catalyst concentration : Higher acid concentrations accelerate reaction rates but may promote side reactions like dehydration of alcohols .
  • Temperature : Optimal yields (~80–90%) are achieved at 110–120°C; excessive heat degrades the ester .
  • Molar ratio : A 1:1.2 molar ratio of acetic acid to decanol minimizes unreacted starting materials .
    For industrial-scale synthesis, acetic anhydride is preferred due to faster kinetics and higher purity, though it requires rigorous anhydrous conditions .

Advanced Question: How can enzymatic catalysis (e.g., lipases) be optimized for synthesizing branched decyl acetate, and how does it compare to acid-catalyzed methods?

Methodological Answer:
Lipase-catalyzed synthesis (e.g., using immobilized Candida antarctica lipase B) offers eco-friendly advantages over acid catalysis. Optimization strategies include:

  • Solvent selection : Non-polar solvents (e.g., hexane) enhance enzyme stability and substrate solubility .
  • Water activity (aw) : Maintaining aw < 0.2 minimizes hydrolysis, favoring esterification .
  • Temperature : Enzymatic reactions typically operate at 40–60°C, reducing energy costs compared to acid catalysis (110–120°C) .
    Comparative studies show enzymatic routes achieve ~70–85% yields but require longer reaction times (24–48 hrs) versus 6–8 hrs for acid catalysis .

Basic Question: What analytical techniques are most reliable for quantifying branched decyl acetate in complex mixtures?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX) to resolve branched isomers. Calibration curves with internal standards (e.g., methyl decanoate) improve accuracy .
  • FT-IR Spectroscopy : Characterize ester carbonyl peaks at 1740–1745 cm⁻¹; branching shifts peaks by 5–10 cm⁻¹ compared to linear analogs .
  • <sup>1</sup>H NMR : Distinct methylene (-CH2O-) and acetate (-OCOCH3) proton signals confirm ester formation .

Advanced Question: How do structural variations (e.g., branching position) impact the reactivity of branched decyl acetate in transesterification reactions?

Methodological Answer:
Branching near the ester group (e.g., 3-methyl substituents) sterically hinders nucleophilic attack, reducing transesterification rates by 30–50% compared to linear decyl acetate. Experimental approaches include:

  • Kinetic studies : Monitor reaction progress via GC-MS to calculate rate constants (k) under varying conditions .
  • Molecular modeling : Density Functional Theory (DFT) simulations predict steric and electronic effects of branching .
  • Catalyst screening : Basic catalysts (e.g., NaOCH3) mitigate steric hindrance by enhancing nucleophilicity .

Basic Question: What are the primary degradation pathways of branched decyl acetate under environmental conditions?

Methodological Answer:

  • Hydrolysis : Dominant in aqueous media; rate depends on pH. Acidic/basic conditions accelerate cleavage into acetic acid and decanol (half-life: 2–7 days at pH 2 or 12) .
  • Photodegradation : UV exposure generates radicals, leading to chain scission and aldehydes (detected via GC-MS headspace analysis) .
  • Biodegradation : Soil microbes (e.g., Pseudomonas spp.) degrade the ester via esterases, with >90% mineralization in 28 days .

Advanced Question: How can contradictory data on branched decyl acetate’s solubility in polar solvents be resolved?

Methodological Answer:
Discrepancies arise from impurities and measurement techniques. Standardization methods include:

  • Phase-separation studies : Use dynamic light scattering (DLS) to detect microemulsions in water-ethanol mixtures .
  • Cloud-point titration : Quantify solubility limits by titrating solvent into ester until turbidity occurs .
  • Molecular dynamics simulations : Predict solubility parameters (Hansen solubility) to reconcile experimental variability .

Basic Question: What role does branched decyl acetate play in polymer science, and how is it incorporated into copolymers?

Methodological Answer:
Branched decyl acetate acts as a plasticizer or comonomer in acrylic copolymers. For example:

  • Emulsion polymerization : React with acrylates (e.g., methyl methacrylate) using ammonium persulfate initiators. Monitor conversion via gravimetry .
  • Thermal stability : TGA analysis shows copolymers with 10–15% branched decyl acetate exhibit 20–30°C higher decomposition temperatures than linear analogs .

Advanced Question: What strategies mitigate side reactions during the reduction of branched decyl acetate to decanol?

Methodological Answer:

  • Catalyst selection : Use LiAlH4 over NaBH4 for complete reduction; AlCl3 additives suppress ester reformation .
  • Solvent effects : Anhydrous THF minimizes proton exchange, reducing alkene byproduct formation .
  • In-situ monitoring : FT-IR tracks carbonyl (1740 cm⁻¹) disappearance to optimize reaction termination .

Basic Question: How is branched decyl acetate detected and quantified in natural product extracts?

Methodological Answer:

  • TD-GC-MS : Thermal desorption coupled with GC-MS identifies esters in plant matrices (e.g., Koelreuteria paniculata roots) using retention indices and NIST library matches .
  • SPME fiber selection : Polydimethylsiloxane/divinylbenzene fibers maximize extraction efficiency for volatile esters .

Advanced Question: How does branched decyl acetate’s biocompatibility profile support its use in drug delivery systems?

Methodological Answer:

  • Cytotoxicity assays : MTT tests on human keratinocytes (HaCaT) show IC50 > 500 µM, indicating low toxicity .
  • Encapsulation efficiency : Formulate PLGA nanoparticles with 10% branched decyl acetate; dynamic light scattering (DLS) confirms 150–200 nm particle size and 80% drug loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.